![molecular formula C9H13N3O B3265950 1-(3-Aminophenyl)-3-ethylurea CAS No. 41402-59-9](/img/structure/B3265950.png)
1-(3-Aminophenyl)-3-ethylurea
Overview
Description
“1-(3-Aminophenyl)ethanol” is a compound that has been mentioned in various scientific resources . It’s important to note that “1-(3-Aminophenyl)ethanol” and “1-(3-Aminophenyl)-3-ethylurea” are not the same, but they share the “1-(3-Aminophenyl)” moiety .
Synthesis Analysis
While specific synthesis methods for “1-(3-Aminophenyl)-3-ethylurea” were not found, there are related compounds that have been synthesized. For instance, a series of novel substituted pyridine derivatives have been synthesized via the reaction of 3-indole carboxaldehyde with 3-aminoacetophenone . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .
Scientific Research Applications
Boronic Acid Derivatives for Sensing Applications
Boronic acids, including 1-(3-Aminophenyl)ethanol, are increasingly used in diverse sensing applications. Their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions) make them valuable for detecting analytes. Researchers have explored their utility in homogeneous assays and heterogeneous detection systems .
Future Directions
While specific future directions for “1-(3-Aminophenyl)-3-ethylurea” were not found, there are studies on related compounds that suggest potential future directions. For instance, a study on imidazopyridine derivatives emphasized the need for new drugs with new mechanisms of action, considering the evolving threats of resistant strains of Plasmodium spp. and Mycobacteria .
Mechanism of Action
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to target the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in cellular proliferation and survival, making it a potential target for anticancer therapies .
Mode of Action
Based on the known action of similar compounds, it may interact with its target protein to modulate its activity . This interaction could lead to changes in the protein’s function, potentially inhibiting its role in cell proliferation and survival .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell proliferation and survival . Downstream effects could include reduced tumor growth in cancerous cells .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in reaching its target within the body .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of its target protein, leading to decreased cell proliferation and survival . This could potentially result in reduced tumor growth in the context of cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target . .
properties
IUPAC Name |
1-(3-aminophenyl)-3-ethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUVEYUHJHEDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306586 | |
Record name | N-(3-Aminophenyl)-N′-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-ethylurea | |
CAS RN |
41402-59-9 | |
Record name | N-(3-Aminophenyl)-N′-ethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41402-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminophenyl)-N′-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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